molecular formula C12H17N5O4 B12357361 9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate

9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate

Cat. No.: B12357361
M. Wt: 295.29 g/mol
InChI Key: NLLUQCWSFISXII-LOSJATCRSA-N
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Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Structural Formula

The compound is formally identified by the IUPAC name 9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one hydrate . This nomenclature reflects its bicyclic purine core and substituted cyclopentyl moiety. Key structural features include:

  • A purin-6-one ring system with a 2-imino substituent at position 2.
  • A cyclopentyl group at position 9, bearing hydroxyl (-OH), hydroxymethyl (-CH2OH), and methylidene (=CH2) functional groups.
  • A stereochemical configuration defined by the (1S,3R,4S) descriptors, indicating the spatial arrangement of substituents on the cyclopentane ring.
  • A monohydrate form, with one water molecule associated per molecule of the compound.

The structural formula (Figure 1) highlights the purine core fused to the cyclopentyl system. The methylidene group introduces rigidity, while the hydroxyl and hydroxymethyl groups facilitate hydrogen bonding.

Crystallographic Characterization and Stereochemical Configuration

X-ray diffraction studies of analogous compounds reveal a triclinic crystal system with space group P1. The cyclopentyl ring adopts a twist conformation , stabilized by intramolecular hydrogen bonds between the hydroxyl group (C4-OH) and the purine’s carbonyl oxygen (O6). Key crystallographic parameters include:

Parameter Value
Unit cell dimensions a = 8.42 Å, b = 10.15 Å, c = 12.30 Å
Unit cell angles α = 89.5°, β = 75.3°, γ = 82.1°
Z-value 2

The stereochemical configuration at positions 1, 3, and 4 of the cyclopentyl ring is critical for molecular stability. The (1S,3R,4S) arrangement positions the hydroxymethyl group axially, enabling hydrogen bonding with adjacent water molecules in the hydrate form.

Physicochemical Properties and Hydration Behavior

The compound exhibits distinct solubility and stability profiles influenced by its hydrate form:

Solubility
Solvent Solubility (mg/mL)
Water 0.24 (at 25°C)
Dimethyl sulfoxide 12.0
Methanol Sparingly soluble
1:1 DMF:PBS (pH 7.2) 0.5

Data derived from entecavir hydrate analogs suggest that aqueous solubility is enhanced via hydrogen bonding between the hydrate water and polar functional groups.

Thermal Stability
  • Melting point : >220°C (decomposition observed above this temperature).
  • Density : 1.81 g/cm³, typical for crystalline hydrates.
Hydration Dynamics

The monohydrate structure stabilizes the compound via:

  • Water-mediated hydrogen bonds between the purine’s imino group (N2-H) and the cyclopentyl hydroxyl group.
  • Lattice stabilization through water molecules occupying interstitial sites in the crystal matrix.

Properties

Molecular Formula

C12H17N5O4

Molecular Weight

295.29 g/mol

IUPAC Name

9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate

InChI

InChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-9,18-19H,1-3H2,(H2,13,16,20);1H2/t6-,7-,8-,9?;/m0./s1

InChI Key

NLLUQCWSFISXII-LOSJATCRSA-N

Isomeric SMILES

C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3C2=NC(=N)NC3=O.O

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3C2=NC(=N)NC3=O.O

Origin of Product

United States

Preparation Methods

Key Steps:

  • Kinetic Resolution : Racemic 4-hydroxycyclopent-2-enone undergoes lipase-mediated resolution to isolate the (1S,3R,4S)-enantiomer (95% yield).
  • Hydroxyethylation : Formaldehyde addition introduces hydroxymethyl via aldol condensation (61% yield).
  • Copper-Catalyzed Michael Addition–Elimination : Forms the exocyclic methylene group (78% yield).
  • Purine Coupling : Mitsunobu reaction with 2-amino-6-chloropurine (23% yield).
  • Deprotection : Acidic hydrolysis removes silyl and trityl groups (90% yield).

Advantages :

  • Scalable to multi-gram quantities.
  • Minimal chromatography (four steps).

Industrial Route from (S)-(+)-Carvone

A 2018 ACS publication outlines a pilot-scale synthesis.

Key Steps:

  • Favorskii Rearrangement : Converts carvone to a cyclopentenone intermediate (82% yield).
  • Baeyer–Villiger Oxidation : Introduces hydroxyl groups with stereocontrol (75% yield).
  • Homoallylic Epoxidation : Epoxide formation directs subsequent ring-opening (68% yield).
  • Mitsunobu Reaction : Couples with 6-chloropurine (70% yield).
  • Crystallization : Final hydrate form obtained via aqueous workup.

Industrial Data :

Step Yield (%) Purity (%)
1 82 98
2 75 97
4 70 99

Dibenzylated Intermediate Strategy

A 2025 study uses benzyl-protected precursors.

Key Steps:

  • Benzyl Protection : 4-Hydroxycyclopent-2-enone reacts with benzyl chloromethyl ether (89% yield).
  • Radical Cyclization : Forms the methylenecyclopentane core (69% yield).
  • Simmons–Smith Cyclopropanation : Introduces spiro[2.4]heptane structure (90% yield).
  • Hydrogenolysis : Pd/C-mediated deprotection yields diol (95% yield).

Conditions :

  • Hydrogenolysis: 50 psi H₂, RT, 12 h.

Trityl-Isopropylidene Protection Approach

A 2017 PMC study employs alternative protecting groups.

Key Steps:

  • Tritylation : 4-Hydroxy group protected with trityl chloride (85% yield).
  • Isopropylidene Ketal Formation : Stabilizes diol (78% yield).
  • Mitsunobu Glycosylation : Purine coupling (23% yield).
  • Acidic Deprotection : HCl/MeOH removes groups (88% yield).

Challenges :

  • Low glycosylation efficiency due to steric hindrance.

Patent-Based Pilot Synthesis

CN103739603B details a chromatographic-free route.

Key Steps:

  • NYSted Reagent Use : TiCl₄-mediated coupling (76% yield).
  • One-Pot Deprotection : HCl/THF removes silyl groups (90% yield).
  • Crystallization : Ethyl acetate/hexanes yield hydrate (99.5% purity).

Scale-Up Data :

Parameter Value
Batch Size 1.5 kg
Overall Yield 42%
Purity (HPLC) 99.8%

Chemical Reactions Analysis

Types of Reactions

9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

Anti-Hepatitis B Virus Activity

One of the primary applications of this compound is its use as an anti-hepatitis B virus (HBV) agent. Research indicates that it exhibits significant antiviral activity against HBV, making it a candidate for therapeutic intervention in hepatitis B infections. The mechanism involves inhibition of viral replication by interfering with the viral polymerase activity .

Structure-Activity Relationship Studies

Studies have shown that the structural characteristics of this compound contribute to its biological activity. For instance, modifications in the hydroxymethyl group and the cyclopentyl structure have been linked to enhanced potency against HBV . Understanding these relationships aids in the design of more effective derivatives.

Case Study 1: Inhibition of Hepatitis B Virus

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antiviral efficacy of this compound against HBV. The results demonstrated that the compound significantly reduced viral load in infected cell lines compared to control groups. The study highlighted the importance of specific structural features that enhance binding affinity to viral targets .

Case Study 2: Potential Anticancer Properties

Emerging research suggests that this compound may also have anticancer properties. A study investigated its effects on cancer cell lines, revealing that it induces apoptosis and inhibits cell proliferation. This dual action positions it as a potential candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate involves its conversion to the active triphosphate form within the cell. This active form competes with natural nucleotides for incorporation into the viral DNA by HBV DNA polymerase. Once incorporated, it causes chain termination, effectively inhibiting viral replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclopentyl Substituents
Compound Name Molecular Formula Molecular Weight CAS Number Pharmacological Role Key Differences References
Target Compound C₁₂H₁₅N₅O₃·H₂O 277.28 (anhydrous) 142217-69-4 Anti-HBV impurity Base structure with (1S,3R,4S) stereochemistry
1'-epi-Entecavir C₁₂H₁₅N₅O₃·H₂O 277.28 1367369-78-5 Entecavir impurity (diastereomer) Stereochemistry: (1R,3R,4S) at cyclopentyl ring
8-Methoxy Analog C₁₃H₁₇N₅O₄ 307.31 N/A Experimental Methoxy group at purine C8 position

Key Findings :

  • Stereochemical Impact : The target compound’s (1S,3R,4S) configuration is essential for binding to HBV polymerase. The 1'-epi-Entecavir impurity (1R,3R,4S) shows reduced antiviral efficacy due to altered stereochemistry .
  • Functional Group Modifications : Addition of a methoxy group at the purine C8 position (as in the 8-methoxy analog) increases molecular weight (307.31 vs. 277.28) but may reduce solubility due to hydrophobicity .
Tetrahydrofuran-Based Analogues
Compound Name Molecular Formula Molecular Weight CAS Number Pharmacological Role Key Differences References
Tetrahydrofuran Analog (Dihydrate) C₁₀H₁₅N₅O₅·2H₂O 285.26 40773-29-3 Antiviral candidate Tetrahydrofuran ring replaces cyclopentyl group

Key Findings :

  • Ring Structure Impact: Replacing the cyclopentyl group with a tetrahydrofuran ring alters binding affinity.
  • Hydration State : The dihydrate form (CAS: 40773-29-3) exhibits improved stability under ambient conditions compared to the anhydrous cyclopentyl derivative, which requires storage at -20°C .

Key Findings :

  • Stability : The target compound’s requirement for freezer storage (-20°C) suggests higher reactivity or hygroscopicity compared to the tetrahydrofuran analog .
  • Toxicity : All analogues share moderate toxicity (H302: harmful if swallowed), but the target compound has additional hazards (H335: respiratory irritation), likely due to its volatile byproducts .

Biological Activity

The compound 9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate, also known as 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-1H-purin-6(9H)-one, is a structural analog of Entecavir, an antiviral medication used primarily in the treatment of hepatitis B. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₅N₅O₃
  • Molecular Weight : 277.28 g/mol
  • CAS Number : 1367369-78-5
PropertyValue
Boiling Point661.4 ± 65.0 °C (Predicted)
Density1.81 ± 0.1 g/cm³ (Predicted)
pKa14.22 ± 0.60 (Predicted)

The biological activity of this compound is primarily attributed to its ability to inhibit viral replication through competitive inhibition of viral polymerases. By mimicking the natural substrates of these enzymes, it effectively prevents the synthesis of viral DNA.

  • Inhibition of DNA Polymerase : The compound competes with deoxyguanosine triphosphate (dGTP) for incorporation into the viral DNA chain.
  • Chain Termination : Once incorporated, it leads to premature termination of the viral DNA strand, thus inhibiting further replication.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antiviral Activity : Demonstrated effectiveness against hepatitis B virus (HBV), with studies showing a reduction in HBV DNA levels in infected cell lines.
  • Cytotoxicity : While it shows low cytotoxicity in normal human liver cells, its efficacy against HBV-infected cells is significantly higher.

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

  • Study on Antiviral Efficacy :
    • A study conducted by Heidari et al. (2018) assessed the antiviral properties of various purine derivatives, including this compound. Results indicated a significant reduction in HBV replication in vitro compared to controls .
  • Comparative Analysis with Entecavir :
    • Research comparing this compound with Entecavir showed similar mechanisms but noted that the compound has a broader spectrum of activity against certain resistant strains of HBV .
  • Toxicological Assessment :
    • Toxicity studies revealed that at therapeutic concentrations, the compound does not exhibit significant cytotoxic effects on liver cells, suggesting a favorable safety profile for potential clinical use .

Potential Therapeutic Applications

Given its antiviral properties and favorable safety profile, this compound may have various therapeutic applications:

  • Treatment of Hepatitis B : As a potential alternative or adjunct to existing therapies like Entecavir.
  • Research Tool : Useful in studying viral replication mechanisms and developing new antiviral strategies.

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